molecular formula C19H25NO3S B12200671 {[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}benzylamine

{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}benzylamine

Cat. No.: B12200671
M. Wt: 347.5 g/mol
InChI Key: AWUBXVRVOUWZRM-UHFFFAOYSA-N
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Description

{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}benzylamine is a complex organic compound that features a sulfonyl group attached to a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}benzylamine typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to sulfonylation and amination reactions. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}benzylamine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylamine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, oxidation reactions might be carried out at elevated temperatures with the addition of a catalyst to speed up the process .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

{[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}benzylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}benzylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Methylethyl)-4-methoxyphenyl]sulfonyl}benzylamine
  • {[3-(Methylethyl)-4-ethoxyphenyl]sulfonyl}benzylamine
  • {[3-(Methylethyl)-4-butoxyphenyl]sulfonyl}benzylamine

Highlighting Uniqueness

What sets {[3-(Methylethyl)-4-propoxyphenyl]sulfonyl}benzylamine apart from similar compounds is its unique propoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where other similar compounds might not be as effective .

Properties

Molecular Formula

C19H25NO3S

Molecular Weight

347.5 g/mol

IUPAC Name

N-benzyl-3-propan-2-yl-4-propoxybenzenesulfonamide

InChI

InChI=1S/C19H25NO3S/c1-4-12-23-19-11-10-17(13-18(19)15(2)3)24(21,22)20-14-16-8-6-5-7-9-16/h5-11,13,15,20H,4,12,14H2,1-3H3

InChI Key

AWUBXVRVOUWZRM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(C)C

Origin of Product

United States

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